Lasalocid

Ion Transport Membrane Biophysics Calcium Signaling

Lasalocid (CAS 67047-14-7) is the only ionophore antibiotic with high divalent cation selectivity (Ca²⁺/Mg²⁺ = 17 ± 2). This unique property makes it irreplaceable for: (1) Maximizing broiler weight gain (best in 80% of trials vs monensin/salinomycin); (2) Beef feed efficiency (+11.0% vs +8.2% for monensin); (3) Cryptosporidium parvum research where monensin and salinomycin are ineffective. Do not substitute with monovalent ionophores like monensin—their ion selectivity and in vivo efficacy are fundamentally different. We supply high-purity lasalocid sodium for research and veterinary applications. Standard international B2B shipping is available.

Molecular Formula C34H54O8
Molecular Weight 590.8 g/mol
CAS No. 67047-14-7
Cat. No. B10765891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasalocid
CAS67047-14-7
Molecular FormulaC34H54O8
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
InChIInChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
InChIKeyBBMULGJBVDDDNI-OWKLGTHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasalocid (CAS 67047-14-7): A Divergent Polyether Ionophore for Selective Cation Transport and Antimicrobial Applications


Lasalocid (CAS 67047-14-7), a polyether ionophore antibiotic derived from *Streptomyces lasaliensis*, functions as a carboxylic ionophore capable of reversibly binding and transporting both monovalent and divalent cations (K⁺, Na⁺, Ca²⁺, Mg²⁺) across lipid bilayer membranes [1]. Unlike monovalent-selective ionophores such as monensin and salinomycin, lasalocid exhibits a unique cation transport sequence of K⁺ > Na⁺ > Ca²⁺ > Mg²⁺, with a high divalent selectivity coefficient Ca²⁺/Mg²⁺ of 17 ± 2, making it a critical tool for modulating calcium-dependent cellular processes [2]. It is widely employed in veterinary medicine as an anticoccidial feed additive for poultry and a growth-promoting agent for cattle, with FDA-approved specifications defining its use as a Type A medicated article at 15%, 20%, or 33.1% lasalocid sodium activity [3].

Why Lasalocid (CAS 67047-14-7) Cannot Be Substituted by Monensin or Salinomycin: Evidence of Pharmacological and Functional Divergence


Substitution among ionophore antibiotics is scientifically unsound due to profound differences in ion selectivity, antimicrobial spectrum, and *in vivo* performance. Monensin is a monovalent cation ionophore with a Na⁺/K⁺ selectivity of 16 ± 4 [1], while salinomycin and narasin primarily target monovalent cations. Lasalocid is unique in its ability to bind and transport divalent cations (Ca²⁺, Mg²⁺) with a Ca²⁺/Mg²⁺ selectivity of 17 ± 2, a property completely absent in monensin [2]. This divergence directly translates to distinct efficacy profiles: in immunosuppressed rat models of cryptosporidiosis, lasalocid prophylactically prevented infection in a dose-dependent manner, whereas monensin and salinomycin were entirely ineffective [3]. Furthermore, head-to-head field trials in broilers demonstrate that salinomycin and monensin provide statistically superior coccidial lesion control (P<.05) compared to lasalocid, while lasalocid frequently yields the best weight gain [4]. These quantitative disparities confirm that lasalocid occupies a distinct functional niche that cannot be replicated by other ionophores.

Quantitative Differentiation of Lasalocid (CAS 67047-14-7) from Ionophore Analogs: A Comparative Evidence Guide for Scientific Selection


Unique Divalent Cation Selectivity of Lasalocid: Ca²⁺/Mg²⁺ Ratio vs. Monensin and A23187

Lasalocid A exhibits a unique divalent cation transport selectivity profile, measured on planar bilayer lipid membranes (BLM), with a Ca²⁺/Mg²⁺ selectivity ratio of 17 ± 2 [1]. In stark contrast, monensin (a widely used alternative) is a monovalent-selective ionophore with a Na⁺/K⁺ selectivity of 16 ± 4 and does not transport divalent cations under these conditions. Even when compared to the calcium-selective ionophore A23187, which has a Ca²⁺/Mg²⁺ ratio of 14 ± 2, lasalocid A demonstrates a statistically significant, higher selectivity for calcium over magnesium (17 vs. 14) [2]. This is a fundamental mechanistic differentiator.

Ion Transport Membrane Biophysics Calcium Signaling

Lasalocid Exhibits Distinct Anticryptosporidial Activity: Superior Prophylaxis vs. Monensin and Salinomycin

In a dexamethasone-immunosuppressed rat model of *Cryptosporidium parvum* infection, lasalocid demonstrated a unique efficacy profile not shared by its closest analogs. When administered prophylactically, lasalocid prevented infection in a dose-dependent manner, whereas monensin and salinomycin were completely ineffective at all doses tested [1]. Furthermore, lasalocid eliminated established overt infections of the intestine, although infection recurred after treatment cessation [2]. This represents a qualitative, not just quantitative, difference in biological activity.

Antiparasitic Cryptosporidiosis In Vivo Efficacy

Lasalocid vs. Salinomycin and Monensin in Broiler Coccidiosis Control: Divergent Impact on Lesion Control vs. Weight Gain

Multi-site field trials in broiler chickens (n≈13,500) directly compared the *in vivo* performance of salinomycin (60 ppm), monensin (100 ppm), and lasalocid (75 ppm) [1]. The data revealed a clear performance trade-off. Salinomycin and monensin provided equivalent coccidial lesion control that was statistically superior (P<.05) to lasalocid. However, in 4 out of 5 trials, lasalocid produced the best weight gain, while monensin produced the poorest [2]. This indicates that the choice of ionophore must be optimized for specific production goals (disease suppression vs. growth promotion).

Poultry Science Anticoccidial Feed Additive

Lasalocid Sodium: Defined Potency and Regulatory Specifications (FDA 21 CFR 558.311)

For procurement in regulated animal feed applications, lasalocid sodium is supplied as a Type A medicated article with precisely defined potency specifications under U.S. FDA regulation 21 CFR 558.311 [1]. The active concentration is standardized to 68 grams (15%), 90.7 grams (20%), or 150 grams (33.1%) of lasalocid activity per pound, expressed as lasalocid sodium [2]. This is in contrast to monensin (typically 45, 60, or 90 g/lb) and salinomycin (typically 30 or 60 g/lb), requiring different inclusion rates and formulation calculations. The specific gravimetric potency directly impacts feed mixing protocols and cost-in-use calculations.

Analytical Chemistry Quality Control Regulatory Compliance

Comparative Feed Efficiency in Feedlot Cattle: Lasalocid (11.0% Improvement) vs. Monensin (8.2%)

In a finishing trial with beef steers, the inclusion of lasalocid at 45 g/ton of feed improved feed efficiency by 11.0% compared to the control diet [1]. Under identical conditions, monensin at the standard dose of 30 g/ton improved feed efficiency by 8.2% [2]. Even at a lower dose of 30 g/ton, lasalocid still provided a 7.5% improvement. This demonstrates a dose-dependent advantage for lasalocid in enhancing the conversion of feed to body mass in ruminants.

Ruminant Nutrition Feed Efficiency Growth Promotion

Lasalocid as a Lead Compound Against Drug-Resistant *S. aureus* Biofilms: A Distinct Profile Among Polyether Ionophores

A 2023 systematic comparative study of eight polyether ionophores against clinical bloodstream isolates of *Staphylococcus aureus* identified lasalocid, along with calcimycin and nanchangmycin, as having particularly interesting activity profiles that warrant further development as novel antibiotics [1]. While quantitative MIC data varies by strain, lasalocid demonstrated potent activity against both planktonic cells and bacterial biofilms, with effects on persister cell populations that were distinct from other ionophores in the panel [2]. This positions lasalocid as a differentiated scaffold for antimicrobial drug discovery, distinct from the more extensively studied monensin or salinomycin.

Antimicrobial Resistance Biofilm Drug Discovery

Validated Application Scenarios for Lasalocid (CAS 67047-14-7) Based on Quantitative Differentiation Evidence


Experimental Induction of Calcium-Dependent Mitochondrial Swelling and Signaling Studies

Given its unique divalent cation transport capability (Ca²⁺/Mg²⁺ selectivity of 17 ± 2), lasalocid is the preferred ionophore for research protocols requiring the selective manipulation of mitochondrial calcium pools. Unlike monensin or salinomycin, lasalocid can effectively induce mitochondrial osmotic swelling in calcium-supplemented media and deplete membrane-bound Ca²⁺ [1]. This application is directly supported by the quantitative ion selectivity data establishing lasalocid as a superior calcium ionophore compared to A23187 [2].

Broiler Production Programs Prioritizing Weight Gain Over Maximal Coccidial Lesion Control

Based on direct head-to-head field trial evidence, poultry integrators should select lasalocid (75 ppm in feed) when the primary production metric is maximizing broiler weight gain and feed conversion, even at the expense of slightly higher coccidial lesion scores. The data show lasalocid produced the best weight gain in 80% of trials, while salinomycin and monensin provided statistically superior (P<.05) lesion control [3]. Lasalocid is therefore the strategic choice for flocks with low coccidial challenge or when growth promotion is the primary economic driver.

Veterinary Intervention and Research Models for Cryptosporidiosis

Lasalocid is the only ionophore demonstrated to be effective for prophylactic and therapeutic intervention against *Cryptosporidium parvum* in immunosuppressed rodent models, with monensin and salinomycin showing no efficacy [4]. This distinct antiprotozoal spectrum makes lasalocid the compound of choice for researchers developing cryptosporidiosis treatments and for veterinarians managing outbreaks in calves or other susceptible species where other ionophores would fail.

Feedlot Cattle Operations Requiring Maximum Feed Efficiency Gains

For beef producers seeking to optimize feed conversion ratios, lasalocid at 45 g/ton offers a quantifiable advantage over monensin. Feed efficiency is improved by 11.0% with lasalocid compared to 8.2% with monensin [5]. This 2.8 percentage-point differential in feed efficiency can represent a significant reduction in feed costs per animal, justifying the selection of lasalocid in high-grain finishing rations where the economic impact of feed efficiency is magnified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasalocid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.